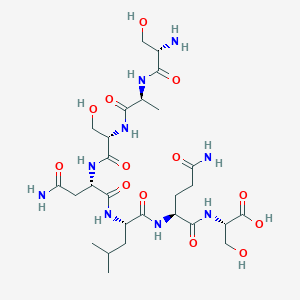![molecular formula C10H20N2 B14220135 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine CAS No. 774477-60-0](/img/structure/B14220135.png)
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is a bicyclic amine compound that features a unique azabicyclo structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine typically involves the construction of the azabicyclo framework followed by functionalization. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide under high pressure to form the corresponding acyl radicals. The subsequent cyclization yields the azabicyclo structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or lactams.
Reduction: Reduction reactions can convert ketones or imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo derivatives, ketones, and lactams, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is known to affect the viability and replication of these parasites.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another azabicyclo compound with similar biological activities.
2-Azabicyclo[3.3.1]nonane: Known for its use in pharmaceutical studies and similar synthetic routes.
8-Azabicyclo[3.2.1]octane: A scaffold used in drug discovery with significant potential.
Uniqueness
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
774477-60-0 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3-azabicyclo[4.2.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-8,11H2 |
InChI Key |
RBWVOPCMTWOVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)


![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)


